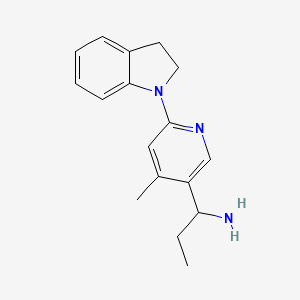
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine is a synthetic organic compound that features a unique structure combining an indoline moiety with a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring is formed through reduction reactions.
Pyridine Ring Functionalization: The pyridine ring is functionalized with appropriate substituents, such as methyl groups, through alkylation reactions.
Coupling Reaction: The indoline and pyridine moieties are coupled using a suitable linker, such as a propan-1-amine group, through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts and high-throughput techniques to increase yield and purity.
Analyse Chemischer Reaktionen
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or indoline rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of amine linkages.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-amine include:
3-(Indolin-1-yl)propan-1-amine: This compound shares the indoline moiety but lacks the pyridine ring, making it less versatile in certain applications.
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine: This compound has a similar structure but with a different substitution pattern on the pyridine ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity suitable for diverse applications.
Eigenschaften
Molekularformel |
C17H21N3 |
|---|---|
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C17H21N3/c1-3-15(18)14-11-19-17(10-12(14)2)20-9-8-13-6-4-5-7-16(13)20/h4-7,10-11,15H,3,8-9,18H2,1-2H3 |
InChI-Schlüssel |
FTVIQNUGSDEGRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C=C1C)N2CCC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




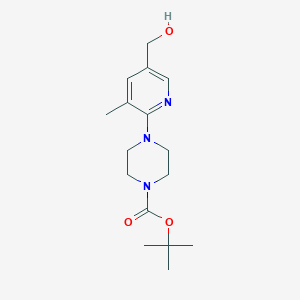
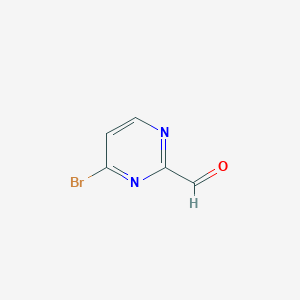
![Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)

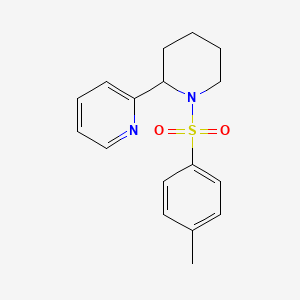
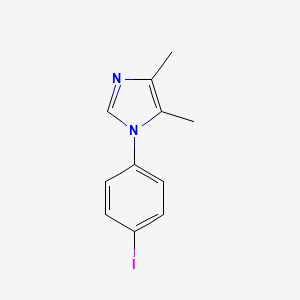

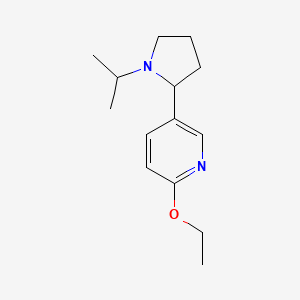



![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
